molecular formula C20H22N2O2 B2503118 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941889-99-2

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2503118
CAS No.: 941889-99-2
M. Wt: 322.408
InChI Key: HOGHBJMZKGQHIB-UHFFFAOYSA-N
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Description

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is a synthetically engineered piperazin-2-one derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzoyl group substituted with a benzyl moiety at the para-position, combined with dimethyl substitution on the piperazine ring. This specific architecture is designed to explore interactions with biological targets, potentially leading to the development of novel therapeutic agents. Piperazine derivatives are a significant class of compounds in drug discovery, known for their versatility as bioactive scaffolds (https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/). Researchers are investigating this compound for its potential application in developing ligands for protein targets, such as sigma receptors. Sigma-1 receptor antagonists, often based on benzylpiperazine scaffolds, have shown promise in preclinical models for treating neuropathic pain (https://pmc.ncbi.nlm.nih.gov/articles/PMC8291485/). The structural components of this compound suggest it may serve as a key intermediate or a candidate for high-throughput screening in these and other research areas. The compound is provided as a high-purity material to ensure reproducible results in assay development and structure-activity relationship (SAR) studies. It is intended for laboratory research use only by qualified professionals. This product is strictly for research purposes and is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGHBJMZKGQHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-benzylbenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling researchers to explore new derivatives with potentially enhanced properties.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

  • Antimicrobial Activity:
    • The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. For example, it showed efficacy against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity:
    • In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus, E. coli
AnticancerInduction of apoptosis in cancer cells

Medicinal Chemistry

The unique structural features of this compound make it a candidate for development as a therapeutic agent . Its potential as a cholinesterase inhibitor has been explored in relation to Alzheimer’s disease treatment.

Case Study: Cholinesterase Inhibition

A study demonstrated that modifications to the piperazine ring enhance the compound's ability to inhibit cholinesterase enzymes, which are critical in managing symptoms of Alzheimer's disease. This highlights its potential role in neuropharmacology.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor for various chemical reactions makes it valuable in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The 3,3-dimethylpiperazin-2-one scaffold is shared among several analogs, but substituent variations significantly influence properties:

Compound Name Substituents Key Features Reference
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one 4-benzylbenzoyl High lipophilicity due to aromatic groups
1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one 4-fluorophenyl Enhanced metabolic stability via fluorine
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one 4-methoxybenzoyl, piperazine-ethylketone Polar groups improve solubility
4-({1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethylpiperazin-2-one Fluorophenyl sulfonyl, piperidine-carbonyl Bulky substituents may hinder membrane permeability

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in ’s compound may enhance metabolic stability, a feature absent in the target compound .
  • Polarity : Methoxy and piperazine-ethylketone groups () introduce polarity, improving aqueous solubility relative to the benzylbenzoyl substituent .

Biological Activity

4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : 4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one

This compound features a piperazine core substituted with benzyl and benzoyl groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Protein Interactions : It has been shown to affect protein-protein interactions crucial for cancer progression, particularly through its influence on bromodomain-containing proteins like BRD4 .
  • Antioxidant Properties : The presence of aromatic rings in its structure may provide antioxidant activities, potentially mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Anticancer ActivityExhibits inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with potential for BRD4 inhibition.
Antioxidant ActivityDemonstrated capacity to reduce oxidative stress markers in vitro.
Enzyme InhibitionPotential inhibition of key enzymes involved in tumor growth and metastasis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study :
    • A study evaluated the effects of 4-(4-Benzylbenz

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one, and how are reaction conditions optimized for yield?

  • Methodology : The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling reactions. Key steps include the formation of the piperazin-2-one core and subsequent benzoylation. Critical parameters include:

  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves efficiency .
    • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry. For example, benzyl protons appear as distinct aromatic signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C20H21N2O2) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 72.5%, H: 6.4%, N: 8.4%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Accelerated stability studies involve:

  • Temperature/humidity stress : Samples stored at 40°C/75% RH for 4 weeks.
  • Analytical monitoring : HPLC tracks degradation products; >90% purity after testing indicates robustness .

Advanced Research Questions

Q. What strategies resolve low yields during the benzoylation step of the synthesis?

  • Optimization approaches :

  • Stoichiometric adjustments : Increasing equivalents of 4-benzylbenzoyl chloride (1.2–1.5 eq) ensures complete reaction .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15–20% .

Q. How can contradictions between computational binding affinity predictions and experimental IC50 values be addressed?

  • Methodology :

  • Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and protein flexibility .
  • In vitro validation : Use kinase inhibition assays (e.g., EGFR or BRAF targets) to reconcile discrepancies. For example, a predicted IC50 of 10 nM vs. experimental 50 nM may indicate off-target interactions .

Q. What in vitro models are appropriate for evaluating its pharmacological activity?

  • Cell-based assays :

  • Cancer cell lines : MCF-7 (breast) or A549 (lung) for antiproliferative activity (dose range: 1–100 µM) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PI3Kδ) with ATP-competitive binding analysis .

Q. How should researchers analyze discrepancies in reported binding affinities across studies?

  • Root-cause analysis :

  • Ligand preparation : Ensure consistent protonation states (e.g., piperazine nitrogen pKa ~7.5) .
  • Control experiments : Compare results against reference inhibitors (e.g., imatinib for kinase studies) .
  • Statistical validation : Use ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .

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